molecular formula C₁₇H₃₀O₈ B1151015 R-(-)-Arundic Acid Acyl-β-D-Glucuronide

R-(-)-Arundic Acid Acyl-β-D-Glucuronide

Cat. No.: B1151015
M. Wt: 362.42
Attention: For research use only. Not for human or veterinary use.
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Description

R-(-)-Arundic Acid Acyl-β-D-Glucuronide is a crucial acyl-glucuronidated metabolite of R-(-)-Arundic Acid, a compound recognized for its potential as a neuroprotective agent. Arundic acid modulates astrocyte activation by specifically inhibiting the enhanced astrocytic synthesis of S-100β, a protein that promotes neuronal apoptosis . This mechanism has driven its clinical development for treatment of acute ischemic stroke and other neurodegenerative diseases including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease . As a glucuronide metabolite, this compound is essential for advanced in vitro and in vivo pharmacokinetic and metabolism studies. Researchers utilize it to investigate the drug's metabolic pathway, bioavailability, and clearance, which are critical for understanding the full pharmacological profile of the parent drug. This high-purity analytical standard is intended for use in mass spectrometry, bioanalytical assay development, and other preclinical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₇H₃₀O₈

Molecular Weight

362.42

Origin of Product

United States

Glycation Via Acyl Migration and Schiff Base Formation:this is a More Complex, Multi Step Mechanism That Begins with the Intramolecular Rearrangement of the Acyl Glucuronide. the Acyl Group Spontaneously Migrates from Its Initial 1 O β Position to the 2 , 3 , and 4 Hydroxyl Positions on the Glucuronic Acid Ring.nih.govresearchgate.netresearchgate.netthese Positional Isomers Can then Undergo a Ring Opening to Form a Reactive Aldehyde.nih.govresearchgate.netthis Aldehyde Can React with a Nucleophilic Amino Group of a Protein S Lysine Residue to Form a Schiff Base.nih.govresearchgate.netthis Schiff Base Adduct Can then Undergo Further Molecular Rearrangement an Amadori Rearrangement to Form a More Stable Ketoamine Linked Protein Adduct.nih.govresearchgate.net

Both of these pathways lead to the irreversible covalent modification of proteins, a phenomenon that has been studied extensively in vitro using proteins such as human serum albumin. nih.govspringernature.comresearchgate.net

Overview of Research Trajectories for Complex Conjugated Metabolites

Enzymatic Formation by UDP-Glucuronosyltransferases (UGTs)

The formation of acyl glucuronides, including R-(-)-Arundic Acid Acyl-β-D-Glucuronide, is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes are predominantly located in the endoplasmic reticulum of various tissues, with the highest concentration and diversity found in the liver. nih.govxenotech.comyoutube.com The UGTs facilitate the transfer of a glucuronic acid moiety to a substrate that possesses a suitable functional group, such as a hydroxyl, amine, thiol, or, in the case of arundic acid, a carboxylic acid. pharmacy180.comnih.gov This enzymatic reaction is a critical step in the metabolism of numerous xenobiotics and endogenous compounds. nih.gov

The glucuronidation reaction is entirely dependent on an activated co-substrate, Uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), which serves as the donor of the glucuronic acid molecule. pharmacy180.comxenotech.com The synthesis of UDPGA is a two-step process that begins with the interaction of α-D-glucose-1-phosphate and uridine triphosphate (UTP) to form UDP-glucose. pharmacy180.com Subsequently, the enzyme UDP-glucose dehydrogenase catalyzes the NAD+-dependent oxidation of UDP-glucose to yield UDPGA. xenotech.comnih.gov Because UDPGA is produced from processes related to glycogen (B147801) synthesis, it is generally in abundant supply within most tissues, making glucuronidation a high-capacity metabolic pathway. pharmacy180.com During the enzymatic transfer, the alpha-configuration of the glucuronic acid in UDPGA undergoes an inversion, resulting in the final product having a β-D-glucuronide configuration. pharmacy180.com

The human UGT superfamily is composed of multiple isoforms, which are categorized into families such as UGT1, UGT2, UGT3, and UGT8 based on sequence similarity. nih.govnih.gov The UGT1 and UGT2 families are primarily responsible for the metabolism of drugs and other xenobiotics. nih.gov These isoforms exhibit distinct but often overlapping substrate specificities. nih.gov

Several UGT isoforms are known to catalyze the glucuronidation of carboxylic acids to form acyl glucuronides. nih.gov For instance, studies on nonsteroidal anti-inflammatory drugs (NSAIDs), which are also carboxylic acids, have identified UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT2B7 as key enzymes in their metabolism. nih.govnih.gov Specifically, UGT1A9 is considered a major enzyme for the glucuronidation of certain carboxylic acids due to its high expression in the liver and intestine. nih.gov While the specific UGT isoforms responsible for the glucuronidation of R-(-)-Arundic Acid have not been detailed in available research, it is probable that members of the UGT1A and UGT2B subfamilies are involved.

Table 1: Major Human UGT Isoforms in Drug Metabolism and Tissue Location

UGT Isoform FamilyKey IsoformsPrimary Tissue Locations
UGT1A1A1, 1A3, 1A4, 1A6, 1A9Liver, Intestine, Kidney xenotech.com
UGT2B2B4, 2B7, 2B15, 2B17Liver, Intestine xenotech.com

Substrate Recognition and Chiral Discrimination in Glucuronidation

The ability of UGT enzymes to recognize a vast array of substrates is determined by the amino acid composition of their active sites. For the UGT2B family, research has highlighted that the presence of an aromatic amino acid residue at position 33 is crucial for both activity and substrate specificity. nih.gov

A critical aspect of the metabolism of chiral compounds like R-(-)-Arundic Acid is stereoselectivity, or chiral discrimination, by metabolizing enzymes. It is well-documented that UGT enzymes can exhibit stereoselectivity in their catalytic activity. nih.gov For example, UGT2B15 preferentially glucuronidates S-oxazepam over its R-enantiomer. youtube.com Similarly, stereoselectivity has been observed in the covalent binding of acyl glucuronide metabolites of propionic acid derivative NSAIDs to UGTs. mdpi.com This suggests that the three-dimensional structure of the substrate plays a significant role in how it binds to the enzyme's active site, potentially leading to different rates of glucuronidation for different enantiomers of the same compound. While this principle is established, specific studies detailing the chiral discrimination between R-(-)-Arundic Acid and its S-(+)-enantiomer during glucuronidation are not presently available in the reviewed literature.

Metabolic Interconversion and Fate of Acyl Glucuronides (Preclinical/In Vitro Focus)

Once formed, acyl glucuronides are not inert metabolites. A defining characteristic of this class of compounds is their chemical instability, which leads to complex metabolic interconversions, particularly studied in preclinical and in vitro settings. nih.govnih.gov The biosynthetically formed 1-O-acyl-β-D-glucuronide can undergo two primary non-enzymatic reactions: hydrolysis and intramolecular acyl migration. nih.govresearchgate.net

Acyl migration is a pH-dependent intramolecular rearrangement where the acyl group moves from the C1-hydroxyl position to other hydroxyl groups on the glucuronic acid ring, forming 2-O, 3-O, and 4-O positional isomers. nih.govresearchgate.net This process is entropically favored and is often the predominant degradation pathway. nih.gov These isomers are not substrates for the β-glucuronidase enzyme and can undergo further rearrangement. nih.govresearchgate.net The 2-O, 3-O, and 4-O-acyl isomers can transiently open to form a reactive aldehyde at the C1 position, which can then re-cyclize to form either the β- or α-anomer. researchgate.net

The chemical reactivity of acyl glucuronides, particularly the formation of isomers and their potential to form a reactive aldehyde, underlies their ability to covalently bind to nucleophilic sites on macromolecules, such as proteins. nih.govresearchgate.net This covalent modification, or adduction, has been demonstrated in vitro with proteins like serum albumin and even the UGT enzymes that catalyze their formation. mdpi.comresearchgate.net This reactivity is a key reason why the fate of acyl glucuronides is a subject of significant toxicological and pharmacological research. nih.govnih.govh1.co

Table 2: In Vitro Characteristics and Reactions of Acyl Glucuronides

Characteristic/ReactionDescriptionSignificance
Acyl MigrationIntramolecular, pH-dependent transfer of the acyl group from the C1 position to C2, C3, or C4 hydroxyls of the glucuronic acid ring. nih.govresearchgate.netForms positional isomers that are not substrates for β-glucuronidase and are chemically reactive. nih.govresearchgate.net
HydrolysisCleavage of the ester linkage, regenerating the parent carboxylic acid and glucuronic acid. researchgate.netReverses the conjugation, potentially leading to the re-entry of the parent compound into circulation.
AnomerizationReversible conversion between the β- and α-configurations at the C1 position, occurring after acyl migration and ring-opening. researchgate.netContributes to the chemical complexity of the metabolite mixture.
Covalent BindingIrreversible reaction with nucleophilic groups (e.g., on proteins) via the electrophilic carbonyl carbon or the transient aldehyde form. nih.govmdpi.comresearchgate.netA mechanism of bioactivation that can lead to the formation of drug-protein adducts, a subject of toxicological investigation. nih.govmdpi.com

Intramolecular Acyl Migration and Anomerization Processes

The most notable characteristic of 1-O-acyl-β-D-glucuronides is their tendency to undergo intramolecular acyl migration. nih.gov This process involves the transfer of the aglycone (the R-(-)-Arundic Acid moiety) from its initial C-1 position on the glucuronic acid ring to the hydroxyl groups at positions C-2, C-3, and C-4. nih.govresearchgate.net This rearrangement is a non-enzymatic, pH-dependent reaction that occurs spontaneously under physiological conditions (pH 7.4, 37°C). acs.orgpsu.edu

This migration process is also associated with anomerization. The 2-O, 3-O, and 4-O-acyl isomers can undergo ring-opening to form a transient open-chain aldehyde at the C-1 position. researchgate.netresearchgate.net Recyclization of this intermediate can result in the formation of both α- and β-anomers of the positional isomers. researchgate.netnih.gov The initially formed 1-O-acyl-β-D-glucuronide, however, cannot directly form the open-chain aldehyde. researchgate.net

Through the process of acyl migration, a complex mixture of isomers is generated from the parent 1-O-acyl-β-D-glucuronide. rsc.org These include the 2-O, 3-O, and 4-O-acyl positional isomers, each of which can exist as α and β anomers. rsc.orgnih.gov These isomers are not substrates for the β-glucuronidase enzyme, which specifically cleaves the 1-O-β-ester linkage of the parent conjugate. nih.gov The formation of this isomeric mixture is a key aspect of acyl glucuronide chemistry, as these isomers have different chemical stabilities and reactivities compared to the parent compound. researchgate.net

Hydrolytic Degradation Pathways

In parallel with acyl migration, R-(-)-Arundic Acid Acyl-β-D-Glucuronide is also subject to hydrolysis. nih.gov This reaction involves the cleavage of the ester bond, resulting in the release of the parent carboxylic acid, R-(-)-Arundic Acid, and D-glucuronic acid. researchgate.net Hydrolysis can be catalyzed by various factors, including hydroxide (B78521) ions and non-specific esterase enzymes present in biological media like plasma. researchgate.net While acyl migration is often the dominant degradation pathway in simple buffer solutions, hydrolysis can become a significant competing reaction in biological matrices where enzymes are present. rsc.orgresearchgate.net The acyl migration isomers are also susceptible to hydrolysis, although generally at different rates than the parent 1-O-β-isomer. researchgate.net

Kinetic Studies of Acyl Glucuronide Reactivity and Degradation Rates

Kinetic studies on the glucuronides of α-substituted arylpropionic acids, which are structurally analogous to Arundic Acid, have revealed significant stereoselectivity in their degradation rates. For the glucuronides of ketoprofen (B1673614) and ibuprofen, the (R)-enantiomer degrades approximately twice as fast as the (S)-enantiomer. researchgate.net This phenomenon is often summarized as "R for rapid, S for slow". researchgate.net This stereoselectivity is primarily driven by the rate of acyl migration from the C-1 to the C-2 position. researchgate.net Given that Arundic Acid is the (R)-enantiomer, its glucuronide would be expected to be relatively reactive compared to its (S)-counterpart.

Table 1: Degradation Half-Lives of Diastereomeric Acyl Glucuronides of Structurally Related 2-Arylpropionic Acids at pH 7.4
CompoundDiastereomerHalf-Life (t½) in hours
Ibuprofen Glucuronide(R)-Isomer1.79
(S)-Isomer3.76
Ketoprofen Glucuronide(R)-Isomer~3.5
(S)-Isomer~7.0

Data sourced from studies on analogous compounds to illustrate stereoselective kinetics. researchgate.net

Factors Influencing Chemical Stability: Electronic and Steric Effects of the Aglycone

The stability of a 1-O-acyl-β-D-glucuronide is significantly influenced by the electronic and steric properties of its aglycone. nih.govacs.org

Electronic Effects: The electrophilicity of the ester's carbonyl carbon is a key determinant of reactivity. nih.gov Aglycones that are stronger acids (i.e., have a lower pKa) form more reactive glucuronides because the electron-withdrawing nature of the acyl group makes the carbonyl carbon more susceptible to nucleophilic attack. acs.orgnih.gov

Table 2: Influence of Aglycone Structure on Acyl Glucuronide Stability
FactorEffect on AglyconeImpact on Acyl Glucuronide StabilityExample
Electronic EffectIncreased acidity (Lower pKa)Decreases stability (faster degradation)Glucuronides of benzoic acids with electron-withdrawing groups are less stable.
Steric EffectIncreased bulk at α-carbonIncreases stability (slower degradation)The glucuronide of α,α-dimethyl phenylacetic acid is more stable than that of phenylacetic acid.

Principles derived from studies on various aryl acetic and benzoic acids. researchgate.netnih.gov

Covalent Binding to Endogenous Macromolecules: Research Methodologies for Adduct Formation Investigation (Excluding Toxicity Outcomes)

Acyl glucuronides and their isomeric rearrangement products are electrophilic and can covalently bind to nucleophilic sites on endogenous macromolecules, such as proteins. nih.govresearchgate.net Investigating this covalent binding is crucial for understanding the disposition of these metabolites. Several research methodologies are employed to detect and characterize these adducts.

One primary mechanism of adduct formation involves the reaction of the acyl glucuronide (or its isomers) with nucleophilic amino acid residues on proteins, particularly lysine (B10760008) and cysteine. mdpi.com Another proposed mechanism involves the reaction of the open-chain aldehyde form of the C-2, C-3, or C-4 isomers with lysine residues to form a Schiff base (or imine), which can then rearrange to a more stable adduct. researchgate.netnih.gov

Methodologies to study these processes include:

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent drug, its glucuronide metabolites, and any protein adducts from biological samples. nih.govnih.gov

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for characterizing the structure of covalent adducts. nih.gov Following incubation of the acyl glucuronide with a protein like human serum albumin, the protein is digested (e.g., with trypsin), and the resulting peptides are analyzed. nih.gov MS/MS can then identify the specific peptides that have been modified and pinpoint the exact amino acid binding sites. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the kinetics of acyl migration and hydrolysis in real-time by monitoring the disappearance of the anomeric proton signal of the parent 1-O-β-isomer and the appearance of signals from the various isomers and the hydrolyzed aglycone. nih.gov

Reactive Intermediate Trapping: This method involves using trapping agents, such as glutathione (B108866), in incubation mixtures to capture reactive intermediates. nih.govnih.gov The formation of a glutathione adduct provides evidence for the generation of a reactive electrophile. nih.gov

These methods have been successfully used to show that the glucuronides of drugs like tolmetin (B1215870) and diclofenac (B195802) bind to specific lysine residues on serum albumin. mdpi.comnih.gov

Advanced Analytical Methodologies for Characterization and Quantification of R Arundic Acid Acyl β D Glucuronide and Its Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of R-(-)-Arundic Acid Acyl-β-D-Glucuronide from its parent drug, endogenous matrix components, and its own isomers. The polarity and potential for isomeric rearrangement of acyl glucuronides necessitate specialized chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of acyl glucuronides. Due to the phenomenon of acyl migration, where the aglycone (R-(-)-Arundic Acid) can move from the C-1 position of the glucuronic acid moiety to the C-2, C-3, and C-4 positions, a mixture of positional isomers can exist in biological samples. nih.gov The separation of these isomers is crucial as they may have different chemical reactivities and toxicological profiles.

Reversed-phase HPLC, typically employing C18 columns, is commonly used for the separation of these polar metabolites. scispace.com The mobile phase composition, usually a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol), is optimized to achieve resolution between the parent compound, the primary 1-β-acyl glucuronide, and its isomers. researchgate.net The pH of the mobile phase is a critical parameter, with acidic conditions (pH 3-5) often employed to suppress the ionization of the carboxylic acid group on the glucuronide, thereby improving retention and peak shape. scispace.com

Table 1: Illustrative HPLC Parameters for Isomer Resolution

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 220 nm

This table presents typical starting conditions for the HPLC separation of acyl glucuronide isomers. Method optimization would be required for baseline resolution of all potential R-(-)-Arundic Acid Acyl-β-D-Glucuronide isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

For highly sensitive and specific quantification of R-(-)-Arundic Acid Acyl-β-D-Glucuronide in complex biological matrices such as plasma and urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.govnih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

In a typical LC-MS/MS workflow, the analyte is first separated chromatographically and then ionized, commonly using electrospray ionization (ESI). The resulting parent ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even at very low concentrations. nih.gov Given the instability of acyl glucuronides, sample collection and storage conditions must be carefully controlled, often requiring immediate acidification and freezing to prevent hydrolysis and acyl migration. nih.gov

Table 2: Representative LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
R-(-)-Arundic Acid Acyl-β-D-Glucuronide [M-H]⁻[Glucuronic Acid-H]⁻ or [Arundic Acid-H]⁻
R-(-)-Arundic Acid [M-H]⁻Fragment ion of Arundic Acid
Internal Standard (e.g., Deuterated Analog) [M-H]⁻Specific product ion

The specific m/z values would need to be determined experimentally. The table illustrates the principle of MRM for quantification.

Chiral Chromatography for Stereoisomer Analysis

Since arundic acid is a chiral molecule, its metabolism can potentially be stereoselective. nih.gov Chiral chromatography is essential to separate the R-(-)-Arundic Acid Acyl-β-D-Glucuronide from its potential S-(+)-enantiomer if a racemic mixture of arundic acid were administered or if any in vivo chiral inversion occurs. sygnaturediscovery.com This separation is critical as different enantiomers can exhibit distinct pharmacological and toxicological properties. nih.gov

Chiral stationary phases (CSPs) are used in HPLC to achieve enantiomeric separation. sygnaturediscovery.com These phases are designed to have differential interactions with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. mdpi.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving optimal separation. nih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of R-(-)-Arundic Acid Acyl-β-D-Glucuronide and for confirming its stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the unambiguous determination of the elemental composition of R-(-)-Arundic Acid Acyl-β-D-Glucuronide and its isomers, confirming the molecular formula. Furthermore, the fragmentation patterns observed in HRMS/MS experiments provide detailed structural information, helping to distinguish between different positional isomers of the acyl glucuronide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unequivocal structural and stereochemical characterization of molecules, including acyl glucuronides. nih.gov One-dimensional ¹H NMR can be used to identify the anomeric configuration (α or β) of the glycosidic bond based on the chemical shift and coupling constant of the anomeric proton (H-1) of the glucuronic acid moiety. nih.govuliege.be For β-glucuronides, a larger coupling constant (J ≈ 7-8 Hz) is typically observed for the anomeric proton. uliege.be

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to assign all the proton and carbon signals and to determine the exact position of the acyl linkage on the glucuronic acid ring. For instance, an HMBC correlation between the carbonyl carbon of the arundic acid moiety and a specific proton on the glucuronic acid ring would definitively identify the positional isomer. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further confirmation of the stereochemistry. core.ac.uk

Table 3: Key ¹H NMR Signals for Structural Confirmation

ProtonExpected Chemical Shift Range (ppm)Multiplicity & Coupling Constant (J)Significance
Glucuronide H-1 (Anomeric) 5.5 - 5.8Doublet, J ≈ 7-8 HzConfirms β-configuration
Glucuronide H-2, H-3, H-4, H-5 3.5 - 5.0Complex MultipletsConfirms glucuronic acid backbone
Arundic Acid α-CH 2.2 - 2.6MultipletProton adjacent to carbonyl
Arundic Acid Terminal CH₃ 0.8 - 1.0TripletTerminal methyl group

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions and would need to be determined experimentally.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Chemical derivatization is a strategy employed to improve the analytical properties of a target molecule, enhancing its detectability, stability, or chromatographic behavior. rsc.org For R-(-)-Arundic Acid Acyl-β-D-Glucuronide, derivatization can be used to selectively identify it in complex mixtures and improve quantification by techniques like liquid chromatography-mass spectrometry (LC-MS).

A highly specific method for identifying acyl glucuronides involves derivatization with hydroxylamine. nih.gov This reaction, known as aminolysis, involves the nucleophilic displacement of the glucuronic acid moiety by hydroxylamine, which selectively targets the ester linkage of the acyl glucuronide to form a stable hydroxamic acid derivative. researchgate.net This reaction is specific to acyl glucuronides; other glucuronide conjugates (N- or O-glucuronides) are inert under these conditions, making the formation of the hydroxamic acid a unique chemical signature for the acyl glucuronide. nih.gov This specificity is invaluable when analyzing complex biological extracts where multiple types of conjugates may be present. nih.gov

Other derivatization strategies can be employed to differentiate between various types of glucuronides. For instance, a two-step reaction involving esterification (e.g., with ethanol/thionyl chloride) to target carboxyl groups, followed by silylation to target hydroxyl groups, can produce derivatives with predictable mass shifts. researchgate.net This allows for the differentiation of acyl-, O-, and N-glucuronides by high-resolution mass spectrometry based on the number of derivatized functional groups. researchgate.net For enhancing fluorescence detection in HPLC, derivatization of the parent arundic acid's functional groups could be explored, similar to methods used for other carboxylic acids, which can lower detection limits by orders of magnitude. nih.gov

Table 2: Derivatization Strategies for Acyl Glucuronide Analysis
Derivatizing AgentTarget MoietyResulting ProductAnalytical AdvantageReference
HydroxylamineAcyl ester linkageHydroxamic acidSpecific identification of acyl glucuronides by LC-MS; distinguishes from O/N-glucuronides. nih.govresearchgate.net
Thionyl chloride / EthanolCarboxyl groupsEthyl esterConfirms presence of free carboxyl groups; predictable mass shift for structural elucidation. researchgate.net
1-(Trimethylsilyl)imidazoleHydroxyl groupsSilyl etherConfirms presence of free hydroxyl groups; predictable mass shift. researchgate.net
NaBH4 (for analogues)Nitro group (on analogue)Amino groupCreates a highly fluorescent product for enhanced HPLC-FLD detection (method for aristolochic acids). nih.gov

Bioanalytical Considerations for R-(-)-Arundic Acid Acyl-β-D-Glucuronide in Biological Matrices (Preclinical/In Vitro)

The quantitative measurement of R-(-)-Arundic Acid Acyl-β-D-Glucuronide in biological matrices such as plasma, urine, or liver microsome incubates presents a significant analytical challenge, primarily due to the compound's inherent instability. researchgate.netnih.gov Accurate bioanalysis is essential in preclinical studies to understand the compound's pharmacokinetics and exposure. wuxiapptec.com

Analyte Instability: The principal challenge in the bioanalysis of any acyl glucuronide is its tendency to degrade ex vivo. researchgate.netnih.gov Under physiological or neutral pH, the metabolite can hydrolyze back to the parent drug, R-(-)-Arundic Acid, or undergo acyl migration to form positional isomers. researchgate.netglobalauthorid.com This degradation can lead to an underestimation of the glucuronide concentration and an overestimation of the parent compound's concentration.

Sample Handling and Stabilization: To ensure accurate quantification, immediate stabilization of biological samples upon collection is paramount. researchgate.netnih.gov Key strategies include:

Lowering pH: Acidifying the sample matrix (e.g., plasma) to a pH of 4-5 immediately after collection significantly slows the rates of both hydrolysis and acyl migration. This is a widely used procedure during sample extraction. researchgate.net

Low Temperature Storage: Storing samples at low temperatures (e.g., -80°C) is critical to minimize degradation during storage and transport.

Use of Enzyme Inhibitors: In some cases, inhibitors of esterases present in the biological matrix may be added to prevent enzymatic hydrolysis of the acyl glucuronide. researchgate.net

Analytical Method Development: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the bioanalysis of acyl glucuronides due to its high sensitivity and specificity. nih.govwuxiapptec.com Method development must account for potential interferences.

Chromatographic Separation: It is crucial to achieve baseline chromatographic separation of R-(-)-Arundic Acid Acyl-β-D-Glucuronide from its parent compound and its isomers to prevent inaccurate quantification.

In-Source Fragmentation: Acyl glucuronides can be labile in the mass spectrometer's ion source, potentially fragmenting to produce an ion identical to the parent drug. researchgate.netglobalauthorid.com This can interfere with the analysis of the parent drug if they are not chromatographically separated. Careful optimization of MS source conditions is necessary to minimize this effect.

In Vitro Systems: In vitro systems like human liver microsomes (HLM) or cryopreserved hepatocytes are used to study the formation of the glucuronide and assess its reactivity. doi.orgnih.govnih.gov These systems allow for the biosynthesis of the metabolite when an authentic standard is unavailable and provide a controlled environment to study its stability and potential for covalent binding to proteins like human serum albumin (HSA). doi.orgnih.gov

Table 3: Key Bioanalytical Considerations and Mitigation Strategies
ChallengeConsequenceMitigation StrategyReference
Chemical Instability (Hydrolysis, Acyl Migration)Inaccurate quantification (underestimation of glucuronide, overestimation of parent drug).Immediate sample acidification (pH 4-5); storage at ≤ -70°C; rapid sample processing. researchgate.netnih.gov
Enzymatic DegradationHydrolysis by plasma esterases.Addition of esterase inhibitors; immediate protein precipitation. researchgate.net
In-Source Fragmentation (MS)Interference with parent drug analysis.Chromatographic separation of parent and metabolite; optimization of MS source conditions. researchgate.netglobalauthorid.com
Co-elution of IsomersInaccurate quantification of the primary 1-β-isomer.Development of a robust HPLC/UHPLC method capable of separating positional isomers. nih.gov

Chemical Synthesis Approaches to R Arundic Acid Acyl β D Glucuronide and Its Analogues

Strategies for the Stereocontrolled Synthesis of O-Acyl Glucuronides

The paramount challenge in the synthesis of O-acyl glucuronides is controlling the stereochemistry at the anomeric carbon (C-1) to exclusively obtain the β-anomer, which is the form produced biologically. nih.gov The presence of an electron-withdrawing carboxyl group at C-5 disfavors the formation of the glycosidic bond, making uronic acids less reactive than their parent glycosides. mdpi.com Several strategies have been developed to achieve high β-selectivity.

A dominant strategy relies on neighboring group participation . nih.gov By placing an acyl protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glucuronic acid donor, the formation of the β-glycoside is strongly favored. The C-2 acyl group participates in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. The subsequent nucleophilic attack by the carboxylic acid (e.g., R-(-)-Arundic Acid) can only occur from the opposite (alpha) face, resulting in the formation of the desired 1,2-trans-glycosidic linkage, which corresponds to the β-configuration. nih.govmdpi.com

The choice of the glycosyl donor is also critical. While classical methods like the Koenigs-Knorr reaction using glycosyl bromides can be effective, modern approaches often favor more stable and reactive donors. nih.govnih.gov Glycosyl trichloroacetimidates are widely used due to their high reactivity and ability to produce β-glucuronides in high yields, particularly when a participating group is present at C-2. nih.govmdpi.com Other donors, such as glucuronyl iodides, have also been explored. nih.gov

Recent advancements have explored alternative stereocontrol methods. The Hydrogen bond-mediated Aglycone Delivery (HAD) approach, which uses a picoloyl protecting group at C-4 of the donor, has shown promise for directing α-glycosylation, but modifications and different protecting groups like benzoyl at C-4 have been used to achieve β-selectivity in certain contexts. nih.gov For the synthesis of R-(-)-Arundic Acid Acyl-β-D-Glucuronide, a strategy employing a 2-O-acyl-protected glucuronic acid trichloroacetimidate (B1259523) donor would be a standard and effective approach to ensure the correct β-stereochemistry.

Protection and Deprotection Strategies in Glucuronide Synthesis

The successful synthesis of an acyl glucuronide is highly dependent on the selection and manipulation of protecting groups for the hydroxyl and carboxyl functionalities of the glucuronic acid moiety. acs.orgacs.org The key challenge is that the final deprotection steps must be sufficiently mild to avoid cleavage of the sensitive 1-O-acyl linkage or base-catalyzed acyl migration, where the aglycone moves from the C-1 position to other hydroxyl groups on the sugar ring. acs.orgrsc.org

Hydroxyl Protecting Groups:

Acyl Groups (e.g., Acetyl, Benzoyl): These are commonly used to protect the C-2, C-3, and C-4 hydroxyls. As mentioned, a C-2 acyl group provides essential anchimeric assistance for stereocontrol. nih.gov They are typically removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol). However, these conditions can also cleave the final acyl glucuronide ester, necessitating careful selection of the carboxyl protecting group for orthogonality. acs.org

Benzyl (B1604629) Ethers: Benzyl groups are stable to a wide range of conditions but are readily removed by catalytic hydrogenation (e.g., H₂ with Pd/C). nih.govacs.org This method is advantageous as it is mild and does not affect the ester linkage. This strategy was successfully used in the synthesis of the acyl glucuronide of lithocholic acid. nih.govelsevierpure.com

Carboxyl Protecting Groups:

Methyl or Ethyl Esters: These are common but require basic saponification for removal, which can be problematic for the stability of the final product. acs.org

Benzyl Ester: This is a popular choice as it can be cleaved simultaneously with benzyl ether protecting groups via hydrogenation, providing an efficient deprotection step. nih.govelsevierpure.com

Allyl Ester: The allyl group is a versatile protecting group for the carboxyl function. It is stable to both acidic and basic conditions used to manipulate other protecting groups but can be selectively removed under very mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an allyl scavenger like morpholine (B109124). acs.orgnih.govresearchgate.net The use of allyl protecting groups for both the hydroxyls (as allyl carbonates) and the carboxyl group (as an allyl ester) has been demonstrated as a robust strategy for synthesizing sensitive glucuronides. capes.gov.bracs.orgnih.gov

The table below summarizes common protecting groups and their removal conditions relevant to acyl glucuronide synthesis.

Functional GroupProtecting GroupAbbreviationCleavage ConditionsCitation(s)
Hydroxyls (C2, C3, C4)AcetylAcNaOMe in MeOH (basic hydrolysis) acs.org
Hydroxyls (C2, C3, C4)BenzylBnH₂, Pd/C (hydrogenolysis) nih.govacs.org
Carboxyl (C6)Methyl/EthylMe/EtNaOH or LiOH (saponification) acs.org
Carboxyl (C6)BenzylBnH₂, Pd/C (hydrogenolysis) nih.govelsevierpure.com
Carboxyl (C6)AllylAllPd(PPh₃)₄, morpholine (palladium catalysis) nih.govresearchgate.net

Enzymatic Synthesis of Acyl Glucuronides for Research Applications

For producing authentic metabolites for biological and toxicological studies, enzymatic synthesis offers a powerful alternative to chemical methods. acs.org This approach utilizes UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation in vivo. nih.gov These enzymes catalyze the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate like R-(-)-Arundic Acid. acs.org

The key advantages of enzymatic synthesis are:

Absolute Stereoselectivity: UGTs exclusively produce the 1-β-anomer, mirroring the biological process and eliminating concerns about anomeric mixtures. acs.org

High Regioselectivity: In molecules with multiple potential sites for glucuronidation, enzymes can exhibit high selectivity for a specific functional group. researchgate.net

No Need for Protection/Deprotection: The synthesis occurs in aqueous media under physiological conditions, obviating the need for complex protection and deprotection schemes. researchgate.net

Enzymatic syntheses can be performed using various sources of UGTs:

Liver Microsomes: Preparations from human or animal liver contain a mixture of UGTs and can be used to screen for and produce metabolites. nih.govresearchgate.netnih.gov For instance, rat liver microsomes were used to generate the acyl glucuronide of lithocholic acid. nih.gov

Recombinant UGTs: Specific human UGT isoforms expressed in cell lines (e.g., yeast or insect cells) can be used for targeted synthesis. researchgate.netnih.gov This allows for the identification of the specific enzyme responsible for a drug's metabolism. UGT1A1, UGT1A3, UGT2B7, and UGT2B15 are among the isoforms known to be involved in the glucuronidation of carboxylic acids. nih.gov

Microbial Biotransformation: Whole-cell biotransformation using engineered or selected microbial strains can be a scalable method for producing glucuronide metabolites. hyphadiscovery.com This technique was successfully used to produce gram quantities of an O-glucuronide and an acyl glucuronide of AZD5991. hyphadiscovery.com

While powerful, enzymatic synthesis can be limited by the availability and stability of the enzymes and the high cost of the UDPGA co-substrate, particularly for large-scale preparations. acs.orgresearchgate.net

Synthesis of Stable Isotope-Labeled Analogues for Metabolic and Analytical Research

The synthesis of stable isotope-labeled (SIL) analogues of R-(-)-Arundic Acid Acyl-β-D-Glucuronide is essential for modern drug metabolism and pharmacokinetic (DMPK) studies. These labeled compounds, typically containing deuterium (B1214612) (D or ²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Their use allows for precise quantification by correcting for variations in sample preparation and instrument response. mdpi.com

There are two general strategies for preparing SIL analogues of a glucuronide metabolite:

Labeling the Aglycone: This involves synthesizing an isotopically labeled version of the parent molecule, in this case, R-(-)-Arundic Acid. The label can be introduced early in the synthetic route. For example, a deuterated or ¹³C-labeled starting material, such as [²H₅]fluorobenzene or ¹³C-iodomethane, could be incorporated into the arundic acid backbone. iaea.orgnih.gov The resulting SIL arundic acid would then be conjugated to glucuronic acid using the chemical or enzymatic methods described previously. hyphadiscovery.com

Labeling the Glucuronic Acid Moiety: Alternatively, a universally ¹³C-labeled glucuronic acid donor (e.g., [¹³C₆]-glucuronic acid) can be synthesized or procured and then coupled to the unlabeled aglycone. This approach is efficient if multiple metabolites of the same drug are being studied, as the labeled sugar can be used for each synthesis.

The choice of isotope and position of labeling is important. Deuterium labeling is common due to the lower cost of starting materials, but care must be taken to place the labels on positions that are not metabolically active to prevent isotope exchange. princeton.edu Carbon-13 labeling is generally more stable. The goal is to introduce a mass shift of at least 3-4 Da to clearly distinguish the SIL internal standard from the unlabeled analyte in the mass spectrometer. iaea.org These SIL analogues are indispensable tools for elucidating metabolic pathways and for the accurate bioanalysis of drug metabolites in complex biological matrices. nih.gov

Biological and Biochemical Research on Acyl Glucuronides Non Human, Non Clinical Focus

Interactions with Specific Molecular Targets or Pathways in In Vitro Systems (e.g., AMPK Activation)

While direct research on the interaction of R-(-)-Arundic Acid Acyl-β-D-Glucuronide with specific molecular targets is not extensively detailed in the available literature, the parent compound, arundic acid, is known to be an astrocyte modulating agent. nih.gov It has been shown to oppose astrocytic activation through its inhibitory action on S100B protein synthesis. nih.gov This demonstrates that the parent molecule has defined molecular targets.

Metabolites of active compounds can sometimes interact with cellular pathways. An example of such a pathway is the AMP-activated protein kinase (AMPK) signaling pathway, which acts as a cellular energy sensor. nih.gov AMPK activation triggers a metabolic switch, inhibiting fat synthesis in favor of fat oxidation and promoting glucose uptake in muscle, which can be beneficial in conditions of insulin resistance. nih.gov Various compounds, including the drug metformin and natural products like salicylate, are known to activate AMPK through different mechanisms. nih.gov Metformin acts indirectly by inhibiting mitochondrial function, while salicylate can bind directly to the AMPK complex. nih.gov The potential for acyl glucuronide metabolites to interact with such pathways remains an area for further investigation.

Role in Biochemical Conjugation and Elimination Pathways (General Mechanisms, No Human Clinical Data)

The formation of an acyl glucuronide is a key step in a major phase II metabolic pathway for compounds containing carboxylic acid groups. nih.govnih.gov This process, known as glucuronidation, involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the parent molecule. wikipedia.org The reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the intestine and kidneys. nih.govaalto.fiyoutube.com

The conjugation of the highly polar glucuronic acid group to a lipophilic compound dramatically increases its water solubility and molecular weight. nih.govnih.gov This transformation is critical for facilitating the elimination of the substance from the body. The resulting glucuronide conjugate is more readily excreted through biliary and urinary pathways. nih.gov This process of conjugation and excretion is a fundamental mechanism for the detoxification and clearance of a wide variety of xenobiotics and endogenous compounds. nih.gov

Investigation of Protein Adduct Formation Mechanisms in Cellular or Acellular Systems (Excluding Toxicity)

Acyl glucuronides are known to be reactive metabolites capable of covalently binding to proteins, forming what are known as protein adducts. nih.govnih.gov This reactivity stems from the electrophilic nature of the ester carbonyl carbon in the acyl glucuronide structure. researchgate.netresearchgate.net Two primary mechanisms for this covalent modification have been identified in acellular and in vitro systems.

Future Research Directions and Unanswered Questions for R Arundic Acid Acyl β D Glucuronide

Development of Novel Methodologies for Comprehensive Glucuronide Profiling

A significant challenge in studying R-(-)-Arundic Acid Acyl-β-D-Glucuronide is the lack of specific and comprehensive analytical methods for its detection and quantification in complex biological matrices. Future research should prioritize the development of novel methodologies to overcome this limitation.

One promising avenue is the application of chemical isotope labeling and dual-filtering strategies. mdpi.com This approach involves derivatizing glucuronides with isotopic probes, which allows for their selective identification and quantification using high-resolution mass spectrometry. mdpi.com The development of such a method for R-(-)-Arundic Acid Acyl-β-D-Glucuronide would enable a more accurate and comprehensive profiling of its metabolic fate.

Furthermore, advancements in liquid chromatography-mass spectrometry (LC-MS) techniques are crucial. researchgate.net The development of specialized stationary phases and optimized mobile phases in reversed-phase liquid chromatography could enhance the retention and separation of this polar metabolite from other endogenous compounds. researchgate.net

Table 1: Potential Methodologies for Glucuronide Profiling

Methodology Principle Potential Application for R-(-)-Arundic Acid Acyl-β-D-Glucuronide
Chemical Isotope Labeling Derivatization with isotopic probes for selective mass spectrometric detection. High-coverage and confident profiling in biological samples like urine and plasma. mdpi.com

| Advanced LC-MS | Utilization of specialized columns and optimized conditions for improved separation. | Enhanced retention and resolution from complex biological matrices. researchgate.net |

Elucidation of Specific Enzymatic Recognition and Stereoselectivity in Biosynthesis

The biosynthesis of R-(-)-Arundic Acid Acyl-β-D-Glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov A critical unanswered question is which specific UGT isoforms are responsible for the glucuronidation of R-(-)-Arundic acid and the degree of stereoselectivity they exhibit. Given that R-(-)-Arundic acid is a chiral compound, it is highly probable that its glucuronidation is stereoselective. mdpi.com

Future research should involve in vitro screening assays using a panel of recombinant human UGT enzymes to identify the key isoforms involved in the formation of R-(-)-Arundic Acid Acyl-β-D-Glucuronide. nih.gov Kinetic studies with these isoforms would provide valuable data on their substrate affinity (Km) and catalytic efficiency (Vmax), offering insights into the primary enzymes responsible for its formation in vivo. nih.gov

Moreover, investigating the stereoselective glucuronidation is paramount. Comparative studies on the glucuronidation rates of the R-(-) and S-(+) enantiomers of arundic acid would reveal the stereospecificity of the involved UGT enzymes. mdpi.com This is particularly important as the pharmacological and toxicological profiles of the two enantiomeric glucuronides could differ significantly.

Table 2: Key UGT Isoforms in Carboxylic Acid Glucuronidation

UGT Isoform Known Substrates (Carboxylic Acids) Potential Relevance to R-(-)-Arundic Acid
UGT1A3 Various carboxylic acids A candidate for the glucuronidation of R-(-)-Arundic acid. nih.gov
UGT1A9 Non-steroidal anti-inflammatory drugs (NSAIDs) May exhibit activity towards R-(-)-Arundic acid due to structural similarities with some NSAIDs. nih.gov

| UGT2B7 | Ibuprofen, Ketoprofen (B1673614) | Considered a major isoform for carboxylic acid glucuronidation and likely a key enzyme for R-(-)-Arundic acid. nih.gov |

Advanced Computational Modeling for Predicting Reactivity and Interactions

Acyl glucuronides are known to be reactive metabolites that can undergo intramolecular acyl migration and form covalent adducts with proteins. nih.gov The reactivity of R-(-)-Arundic Acid Acyl-β-D-Glucuronide is a crucial determinant of its potential for toxicity. Advanced computational modeling presents a powerful tool to predict its reactivity and interactions without the need for complex and resource-intensive experimental studies.

Future research should focus on developing in silico models to predict the degradation half-life of R-(-)-Arundic Acid Acyl-β-D-Glucuronide. nih.gov Such models could correlate the electronic and steric properties of the arundic acid moiety with the stability of the glucuronide conjugate. nih.gov

Furthermore, molecular docking and molecular dynamics simulations could be employed to predict the potential for covalent binding of R-(-)-Arundic Acid Acyl-β-D-Glucuronide to various proteins. Identifying potential protein targets would be the first step in understanding its potential mechanisms of toxicity.

Exploration of R-(-)-Arundic Acid Acyl-β-D-Glucuronide's Role in Natural Systems (Chemical Ecology, Non-Human Biology)

While the parent compound, arundic acid, has been studied for its neuroprotective effects and its ability to inhibit S100B protein synthesis, virtually nothing is known about the biological role of its glucuronide metabolite in any biological system. A fascinating and completely unexplored area of research is the potential role of R-(-)-Arundic Acid Acyl-β-D-Glucuronide in chemical ecology and non-human biology.

Moreover, considering the species differences in glucuronidation, it would be valuable to study the formation and disposition of R-(-)-Arundic Acid Acyl-β-D-Glucuronide in different animal species. This could provide insights into species-specific toxicity and help in the selection of appropriate animal models for preclinical studies.

Table 3: Mentioned Compound Names

Compound Name
R-(-)-Arundic Acid Acyl-β-D-Glucuronide
R-(-)-Arundic acid
S-(+)-Arundic acid
S100B
Ibuprofen

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.